AMT hydrochloride
Overview
Description
AMT hydrochloride is a potent, selective, and reversible inhibitor of iNOS . It has a molecular weight of 166.67 and its chemical formula is C5H10N2S.HCl . It is soluble up to 10 mM in water .
Molecular Structure Analysis
AMT hydrochloride has a rigid, nearly planar, tricyclic ring structure linked through a small hydrocarbon chain with a terminal N-group .Chemical Reactions Analysis
AMT hydrochloride has been used in the study of micellar and interfacial phenomena of amitriptyline hydrochloride with cationic ester-bonded gemini surfactant mixture in different solvent media .Physical And Chemical Properties Analysis
AMT hydrochloride is soluble up to 10 mM in water . Its molecular weight is 166.67 and its chemical formula is C5H10N2S.HCl .Scientific Research Applications
Interaction with Gelatin
A study by Al-Muhanna et al. (2015) investigated the interaction between AMT and gelatin, highlighting the formation of a highly surface-active complex. This interaction is significant due to its implications in drug delivery systems, where the properties of gelatin can influence the behavior of the AMT drug solution. The study found that the critical aggregation concentration (and polymer saturation point of AMT and gelatin were significantly achieved, indicating a strong interaction. This interaction may have important implications in the development of pharmaceutical formulations involving AMT and gelatin as components (Al-Muhanna et al., 2015).
Micellization and Surface Behavior
Rub et al. (2013) explored the micellization and surface behavior of AMT in the presence of various hydrotropes. This study is crucial for understanding the surface and micellar behaviors of AMT, which can impact its solubility and stability in different pharmaceutical formulations. The research provided insights into the critical micelle concentration and various thermodynamic parameters, enhancing the understanding of AMT’s behavior in different environments (Rub et al., 2013).
Aggregation Behavior in Different Solvents
The aggregation behavior of AMT in the presence of different solvents was studied by Özçam et al. (2022). This research is significant for pharmaceutical applications, as it helps in understanding how different solvents can influence the behavior of AMT in solution. Understanding these interactions is crucial for optimizing drug formulations and enhancing the efficacy and stability of AMT in various pharmaceutical preparations (Özçam et al., 2022).
Interaction with Surfactants
A study by Khan et al. (2016) investigated the interaction between AMT and the anionic surfactant sodium dodecyl sulfate in various solutions. This research provides valuable insights into the micellar phases of AMT when combined with surfactants, which is essential for developing effective and stable drug delivery systems. Understanding these interactions can lead to improved solubilization and bioavailability of AMT in therapeutic applications (Khan et al., 2016).
Applications in Antidepressant Drug Delivery
Rub (2020) explored the interaction between AMT and a green gemini surfactant, emphasizing its potential in enhancing the industrial and pharmaceutical applications of gemini surfactants. This research is particularly important for the development of novel drug delivery systems, where the interaction between AMT and surfactants can lead to improved solubilization and stability, enhancing the therapeutic efficacy of antidepressants (Rub, 2020)
Safety And Hazards
properties
IUPAC Name |
6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S.ClH/c1-4-2-3-7-5(6)8-4;/h4H,2-3H2,1H3,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJCRMIQAMEJNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN=C(S1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369928 | |
Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AMT hydrochloride | |
CAS RN |
21463-31-0 | |
Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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